Cas no 1270407-91-4 (3-Amino-3-cyclobutylbutanoic acid)

3-Amino-3-cyclobutylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-cyclobutylbutanoic acid
- AKOS006369803
- 1270407-91-4
- EN300-816539
- 3-Amino-3-cyclobutylbutanoic acid
-
- MDL: MFCD18699218
- インチ: 1S/C8H15NO2/c1-8(9,5-7(10)11)6-3-2-4-6/h6H,2-5,9H2,1H3,(H,10,11)
- InChIKey: STXKRAFWGQCOAW-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)(C1CCC1)N)=O
計算された属性
- せいみつぶんしりょう: 157.110278721g/mol
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 63.3Ų
3-Amino-3-cyclobutylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-816539-0.05g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-816539-2.5g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-816539-5.0g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-816539-0.5g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-816539-1.0g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-816539-0.25g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-816539-5g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 5g |
$2650.0 | 2023-09-02 | ||
Enamine | EN300-816539-10g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 10g |
$3929.0 | 2023-09-02 | ||
Enamine | EN300-816539-10.0g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-816539-0.1g |
3-amino-3-cyclobutylbutanoic acid |
1270407-91-4 | 95.0% | 0.1g |
$804.0 | 2025-02-21 |
3-Amino-3-cyclobutylbutanoic acid 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
3-Amino-3-cyclobutylbutanoic acidに関する追加情報
3-Amino-3-Cyclobutylbutanoic Acid: A Comprehensive Overview
3-Amino-3-cyclobutylbutanoic acid (CAS No. 1270407-91-4) is a unique organic compound with significant potential in various fields of chemistry and biology. This compound, characterized by its cyclobutane ring and amino group, has garnered attention due to its structural properties and functional versatility. Recent studies have highlighted its role in drug discovery, biotechnology, and materials science, making it a subject of interest for researchers worldwide.
The molecular structure of 3-amino-3-cyclobutylbutanoic acid is notable for its cyclobutane ring, which introduces strain into the molecule, potentially enhancing its reactivity. This strain can be exploited in synthetic chemistry to design molecules with specific pharmacokinetic properties. The presence of an amino group further adds to its functional diversity, enabling participation in various biochemical reactions such as amidation and esterification.
Recent advancements in synthetic chemistry have led to innovative methods for synthesizing 3-amino-3-cyclobutylbutanoic acid. Researchers have employed asymmetric catalysis and enzymatic approaches to achieve high yields and enantiomeric excess, which are critical for pharmaceutical applications. These methods not only enhance the efficiency of synthesis but also align with the growing demand for sustainable chemical processes.
In the realm of pharmacology, 3-amino-3-cyclobutylbutanoic acid has shown promise as a lead compound in drug development. Its ability to modulate biological pathways, particularly those involving enzyme inhibition, has been explored in preclinical studies. For instance, research indicates that this compound may exhibit potential as an antimicrobial agent, targeting specific bacterial enzymes without adversely affecting human cells.
Beyond pharmacology, the compound has found applications in materials science. Its unique structure allows for the creation of polymers with tailored mechanical properties, which could be utilized in advanced materials for biomedical devices or electronic components. The integration of cyclobutane rings into polymer backbones has been shown to enhance flexibility and durability, opening new avenues for material innovation.
Moreover, the study of 3-amino-3-cyclobutylbutanoic acid has contributed to our understanding of stereochemistry and molecular interactions. Researchers have utilized computational modeling to predict its binding affinities with various biomolecules, providing insights into its potential therapeutic applications. These computational studies are complemented by experimental validations, ensuring a robust foundation for further research.
In conclusion, 3-amino-3-cyclobutylbutanoic acid (CAS No. 1270407-91-4) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry and biology. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations.
1270407-91-4 (3-Amino-3-cyclobutylbutanoic acid) 関連製品
- 1860074-85-6(2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid)
- 2229112-44-9(2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)
- 201608-14-2(Ac-DEVD-AFC)
- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)
- 2034563-07-8(N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 1214325-43-5(Methyl 3-nitro-5-(pyridin-3-yl)benzoate)
- 15862-37-0(2,5-dibromo-3-nitro-pyridine)
- 127426-56-6((3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol)
- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)
- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)


